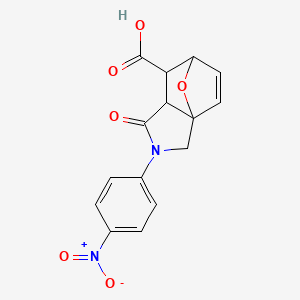

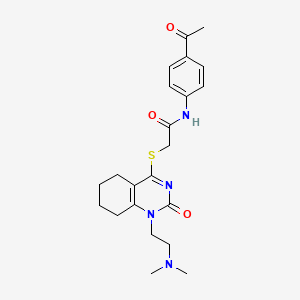

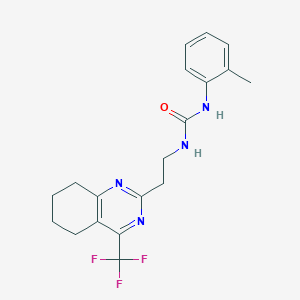

![molecular formula C25H19F2N3O B2759821 3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-92-0](/img/structure/B2759821.png)

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied and various methods have been developed. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach1. The synthesis of pyrazole derivatives is also well-documented in the literature1.Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. Pyrazole, on the other hand, is a five-membered ring with two nitrogen atoms1.Chemical Reactions Analysis

Quinolines participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions. They can also undergo oxidation and reduction reactions1.Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid that becomes yellow and later brown when exposed to light. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents1.Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

Novel Antimicrobial Agents : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, related to quinoline structures, has shown potential as antimicrobial agents. These compounds were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the versatility of quinoline derivatives in developing new antimicrobial solutions (Holla et al., 2006).

Heterocyclic Chemistry : Research into the synthesis of pyrazolo[3,4-c]quinoline derivatives explores the creation of condensed heterotricycles, highlighting the chemical flexibility and potential for creating diverse molecules with unique properties for various scientific applications (Nagarajan & Shah, 1992).

Pharmaceutical Intermediates : The development of efficient synthetic pathways for quinoline derivatives, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates their importance as intermediates in pharmaceutical manufacturing (Bänziger et al., 2000).

Properties and Applications

Supramolecular Aggregation : Studies on dihydrobenzopyrazoloquinolines reveal the impact of substitution on the dimensionality of supramolecular aggregation. These findings can be applied to design materials with specific molecular architectures for advanced applications in materials science (Portilla et al., 2005).

Green Chemistry : The L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones demonstrates a commitment to environmentally friendly chemical synthesis, contributing to sustainable practices in chemical research (Rajesh et al., 2011).

Optical and Structural Properties : Research on the structural and optical properties of pyrano[3,2-c]quinoline derivatives thin films highlights the potential of quinoline derivatives in optoelectronic applications. These compounds exhibit unique optical characteristics, making them suitable for use in devices like organic light-emitting diodes (OLEDs) (Zeyada et al., 2016).

Safety And Hazards

Like all chemicals, quinolines and pyrazoles should be handled with care. They should be used only in a chemical fume hood and personal protective equipment should be worn at all times1.

Orientations Futures

The future research directions could involve the synthesis of novel quinoline and pyrazole derivatives with improved biological activities. Additionally, studies could be conducted to understand their mechanism of action better1.

Please note that this information is quite general and may not directly apply to “3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline”. For more specific information, further research or experimental work may be required.

Propriétés

IUPAC Name |

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O/c1-3-31-19-10-6-16(7-11-19)23-21-14-28-24-20(12-17(26)13-22(24)27)25(21)30(29-23)18-8-4-15(2)5-9-18/h4-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUQLGDLBXFWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

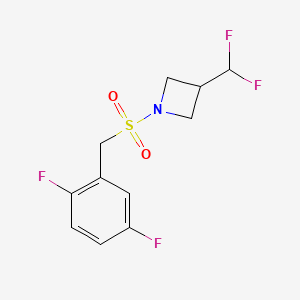

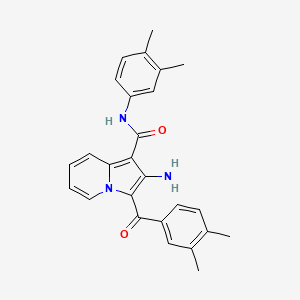

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)

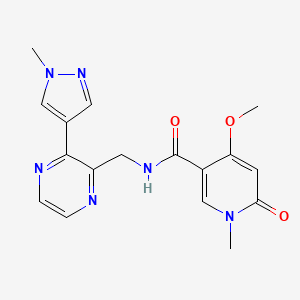

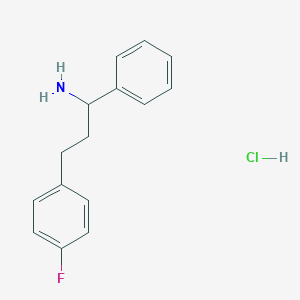

![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)

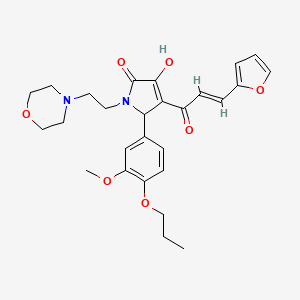

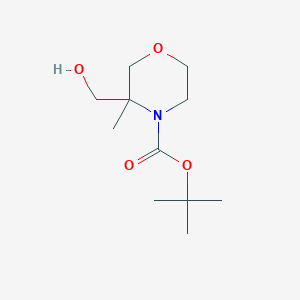

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)

![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)